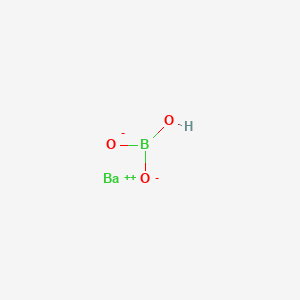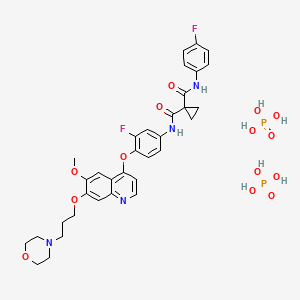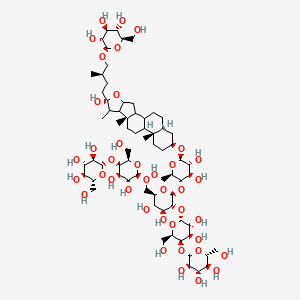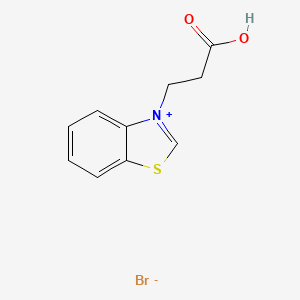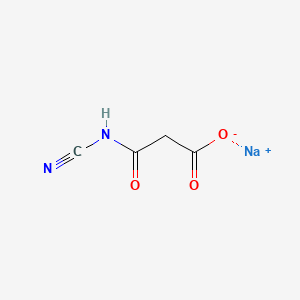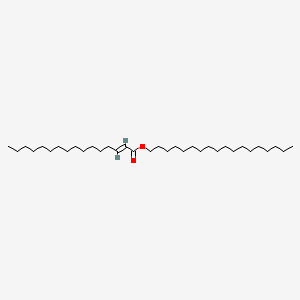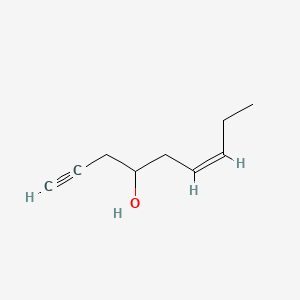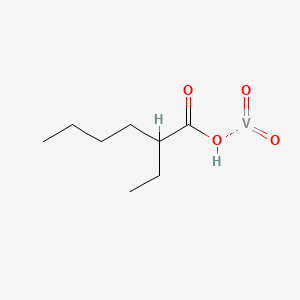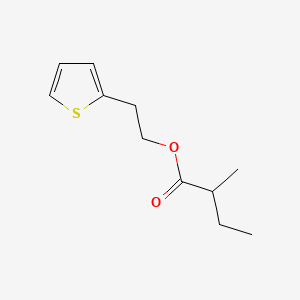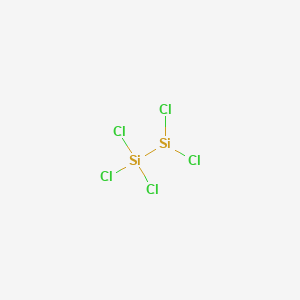![molecular formula C29H55N5O19 B12657875 (2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 39311-42-7](/img/structure/B12657875.png)
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl, amino, and hydroxymethyl groups. This compound is likely to be a derivative of a naturally occurring polysaccharide or glycoprotein, given its intricate structure and multiple stereocenters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups to protect hydroxyl functionalities.
Formation of Glycosidic Bonds: Using glycosyl donors and acceptors under acidic or basic conditions to form glycosidic linkages.
Amino Group Introduction: Using reagents like azides or amines to introduce amino functionalities.
Deprotection: Removing protecting groups under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves biotechnological methods, including fermentation and enzymatic synthesis, due to the complexity and specificity required in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: Amino groups can be reduced to form primary amines.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate).
Reducing Agents: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride).
Substitution Reagents: SOCl2 (Thionyl chloride), PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation of hydroxyl groups may yield aldehydes or carboxylic acids, while substitution reactions may yield halogenated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology
Due to its multiple amino and hydroxyl groups, it may interact with various biological molecules, making it useful in studying protein-carbohydrate interactions.
Medicine
Industry
Used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological molecules. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The multiple functional groups allow for a variety of interactions, including hydrogen bonding, ionic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Chitosan: A polysaccharide with amino groups, used in biomedical applications.
Heparin: A sulfated polysaccharide with anticoagulant properties.
Hyaluronic Acid: A polysaccharide with applications in skincare and medicine.
Uniqueness
The unique combination of amino and hydroxyl groups, along with its complex stereochemistry, distinguishes this compound from other similar polysaccharides and glycoproteins. This complexity may confer unique biological activities and interactions.
Properties
CAS No. |
39311-42-7 |
|---|---|
Molecular Formula |
C29H55N5O19 |
Molecular Weight |
777.8 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O19/c30-2-8-23(52-28-20(44)19(43)16(40)10(4-36)48-28)18(42)13(34)27(46-8)51-24-11(5-37)49-29(21(24)45)53-25-14(38)6(31)1-7(32)22(25)50-26-12(33)17(41)15(39)9(3-35)47-26/h6-29,35-45H,1-5,30-34H2/t6-,7+,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChI Key |
GESYZSHWHHOJFW-JDDJXUFZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


